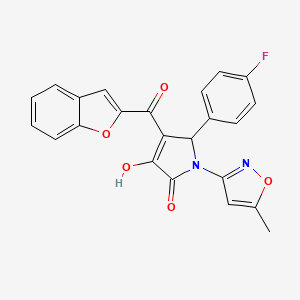

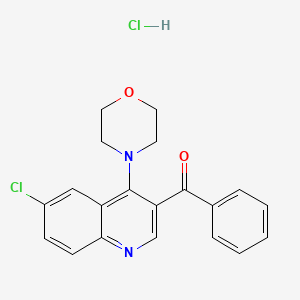

![molecular formula C21H24N4O2 B2927409 N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034540-51-5](/img/structure/B2927409.png)

N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme (ACE) Inhibitors

A novel series of 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones has been synthesized and evaluated for their potential as ACE inhibitors. These compounds, designed through a structure-based rational hybridization approach, have shown promising results in inhibiting the ACE enzyme, with minimal toxicity compared to clinical drugs like Lisinopril, Benazepril, and Ramipril. This indicates their potential for treating hypertension and cardiovascular diseases (Dinesh Addla et al., 2013).

Antipsychotic Agents

Research into the synthesis and evaluation of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides has contributed to the understanding of their antidopaminergic properties. These compounds exhibit potent inhibitory activity against [3H]spiperone binding in rat striatal membranes, highlighting their potential as antipsychotic agents for exploring dopamine D-2 receptors (T. Högberg et al., 1990).

Serotonin-3 (5-HT3) Receptor Antagonists

Studies on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. These compounds, specifically designed to explore the influence of the aromatic nucleus on receptor inhibition, have shown superior antagonistic activity to that of ondansetron and granisetron, making them significant for the treatment of disorders associated with the 5-HT3 receptor (H. Harada et al., 1995).

Synthesis and Antimicrobial Activity

The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has been explored for their antimicrobial and antifungal activities. These derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with particular compounds showing activity against Gram-positive bacteria (Rakia Abd Alhameed et al., 2019).

PARP Inhibitor for Cancer Treatment

The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors has led to the identification of compounds with excellent enzyme and cellular potency. One such compound, ABT-888, has demonstrated efficacy in clinical trials, highlighting its potential for cancer treatment through PARP enzyme inhibition (T. Penning et al., 2009).

Eigenschaften

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-2-25-11-5-6-15(25)13-22-20(26)14-9-10-18-19(12-14)24-21(27)16-7-3-4-8-17(16)23-18/h3-4,7-10,12,15,23H,2,5-6,11,13H2,1H3,(H,22,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKYQLQPNQEJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2927328.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)

![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)

![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)